molecular formula C22H27ClFN3O2S B3004126 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride CAS No. 1216669-53-2

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride

Cat. No. B3004126
CAS RN: 1216669-53-2
M. Wt: 451.99
InChI Key: AEXQIPXWIHBNGO-UHFFFAOYSA-N
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Description

The compound N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a chemical entity that appears to be related to thiazole-based structures. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. These compounds are of interest due to their diverse range of biological activities and their use in medicinal chemistry.

Synthesis Analysis

While the specific synthesis of N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is not detailed in the provided papers, the synthesis of related thiazole-based compounds is described. For instance, N-ethoxycarbonylpyrene- and perylene thioamides have been used as building blocks to create a variety of fluorescent dyes with thiazole moieties . These syntheses typically involve the formation of thioamide bonds and subsequent reactions to introduce various substituents that confer the desired physical and chemical properties to the final compounds.

Molecular Structure Analysis

The molecular structure of thiazole-based compounds is characterized by the presence of a thiazole ring, which can be substituted with various functional groups to modulate the compound's properties. In the context of the provided data, the thiazole ring is substituted with a fluorobenzyl group, which could potentially influence the compound's electronic properties and reactivity .

Chemical Reactions Analysis

Thiazole compounds can participate in a range of chemical reactions, often facilitated by the reactive sites on the thiazole ring and its substituents. The presence of electron-withdrawing groups, such as a fluorobenzyl moiety, can affect the reactivity of the thiazole ring, potentially making it more susceptible to nucleophilic attacks or facilitating electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their substitution patterns. For example, fluorescent dyes based on thiazole structures can exhibit solvatochromism and high emission efficiency, as seen in the synthesized compounds that display fluorescence in the range of 412–672 nm with quantum yields of 0.1–0.88 . The introduction of specific substituents can also lead to unique properties such as dual fluorescence or white light emission due to excited state proton transfer (ESPT) . The physical properties such as solubility, melting point, and stability of N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride would be influenced by the nature of its substituents and the overall molecular conformation.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2S.ClH/c1-3-25(4-2)14-15-26(20(27)13-16-28-17-9-6-5-7-10-17)22-24-21-18(23)11-8-12-19(21)29-22;/h5-12H,3-4,13-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXQIPXWIHBNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride

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